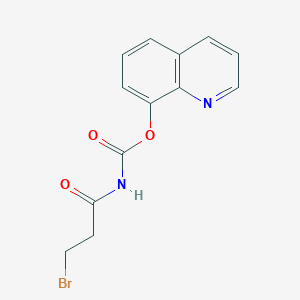![molecular formula C16H22N6 B5560806 5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)
5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidine ring, and an imidazo[4,5-c]pyridine group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用
1. Therapeutic Applications in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold, to which the chemical is closely related, shows a broad range of applications in medicinal chemistry. These applications include roles as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors. This diverse therapeutic potential is due to its structural versatility and bioactive properties (Deep et al., 2016).
2. Antimicrobial and Antibacterial Properties
Compounds synthesized from imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, similar to the chemical , have demonstrated effective antimicrobial activities. This includes inhibition of growth in various Gram-positive and Gram-negative bacteria strains, including Staphylococcus aureus. The nature of the substituents on these compounds plays a significant role in determining their antimicrobial efficacy (Al‐Tel & Al‐Qawasmeh, 2010).
3. Potential in Anticancer Research
Imidazo[4,5-c]pyridine derivatives have been studied for their potential as anticancer agents. Their analogs, such as 1,2-dihydropyrido[3,4-b]pyrazines, are known as mitotic inhibitors with significant antitumor activity. However, the target compounds based on the imidazo[4,5-c]pyridine ring system exhibited less activity compared to their analogs, indicating a need for further optimization and investigation in this area (Temple et al., 1987).
4. Use in Synthesizing Anticonvulsant Agents
New series of imidazo[1,2-a]pyridines have been designed and synthesized for use as anticonvulsant agents. Compounds with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring, which is structurally similar to the chemical , showed potent anticonvulsant activity without toxicity. This indicates a promising direction for developing new anticonvulsant therapies (Ulloora et al., 2013).
5. Exploration in Anticoagulant Activity
Derivatives of imidazo[4,5-c]pyridine have been explored for their potential anticoagulant properties. A series of such derivatives were synthesized and tested for their anticoagulant abilities, revealing significant effects in some cases. This suggests a potential application in the development of new anticoagulant drugs (Yang et al., 2015).
6. Insecticidal Applications
Some heterocyclic compounds incorporating the imidazo[1,2-a]pyridine scaffold have shown promising insecticidal properties. These compounds were synthesized and tested against certain pests, such as the cotton leafworm, Spodoptera littoralis. This indicates the potential of these compounds in agricultural applications (Fadda et al., 2017).
将来の方向性
特性
IUPAC Name |
5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-2-12-9-15(20-16(19-12)21-6-3-4-7-21)22-8-5-13-14(10-22)18-11-17-13/h9,11H,2-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJBKRRLFITYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CCC4=C(C3)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

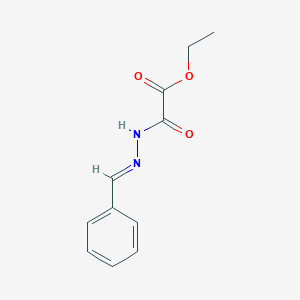
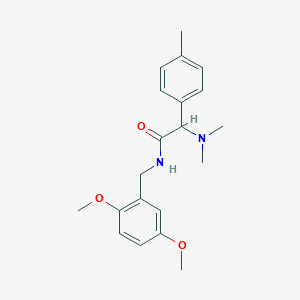
![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)
![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)
![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)
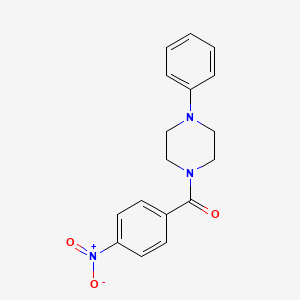
![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)
![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)
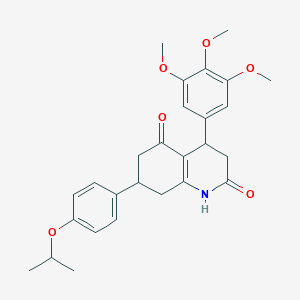
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)
![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

phosphinic acid](/img/structure/B5560808.png)
